![molecular formula C21H27BrN6O3 B2689372 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898454-75-6](/img/structure/B2689372.png)
8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27BrN6O3 and its molecular weight is 491.39. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Antimicrobial Applications
One notable application involves the design and synthesis of novel purine linked piperazine derivatives to target and inhibit Mycobacterium tuberculosis. These compounds, including ones with structural similarities to the specified chemical, have been shown to disrupt the biosynthesis of peptidoglycan in Mycobacterium tuberculosis, demonstrating antiproliferative effects. Such derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv, with some possessing greater potencies relative to current drugs like Ethambutol. This research highlights the potential of purine-piperazine derivatives in developing new preclinical agents for tuberculosis treatment (Konduri et al., 2020).
Structural Chemistry and Solution Structures
Research on the solution structures and NMR-spectra of some piperazine-2,5-diones, including those with bromobenzyl components, reveals detailed insights into their chemical behavior and conformation. These studies help in understanding the molecular structure and potential reactivity of such compounds, which is essential for their application in drug design and development (Elix et al., 1986).
Potential in Synthesis of Bioactive Compounds
Another application involves the synthesis of octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, where the structural framework includes elements similar to the specified chemical. These compounds serve as models for saframycins, highlighting the utility of such structures in synthesizing bioactive molecules that could lead to the development of new therapeutic agents (Saito et al., 1997).
properties
IUPAC Name |
8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN6O3/c1-3-31-13-12-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)14-15-4-6-16(22)7-5-15/h4-7H,3,8-14H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAIHBBWYJXLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18576693 |
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